2-Dimethylaminomethylene-3-oxo-piperidine-1-carboxylic acid tert-butyl ester is an organic compound characterized by its unique structural features and potential applications in various scientific fields. This compound has the molecular formula and a molecular weight of approximately . It belongs to the class of piperidine derivatives, which are known for their diverse biological activities and chemical reactivity.
2-Dimethylaminomethylene-3-oxo-piperidine-1-carboxylic acid tert-butyl ester can be classified as:
The synthesis of 2-Dimethylaminomethylene-3-oxo-piperidine-1-carboxylic acid tert-butyl ester typically involves a multi-step reaction process. A common synthetic route includes:
Reaction conditions often require controlled temperatures and pressures to optimize yield. For example, refluxing the reaction mixture may be employed to ensure complete esterification . The use of solvents like dichloromethane or tetrahydrofuran is common to facilitate the reaction.
The structural representation of 2-Dimethylaminomethylene-3-oxo-piperidine-1-carboxylic acid tert-butyl ester can be described by its linear formula . The molecule features:
The molecular structure can be represented using various notations:
InChI=1S/C13H22N2O3/c1-15(2)10-8-11(12(16)17)14-9(10)7-13(18)19/h8H,7H2,1-6H3
ABCDXXXXXX
(replace with actual key if known)CC(C)(C)OC(=O)N1CC(C(=O)N(C)C1)C
The compound can undergo various chemical reactions typical for piperidine derivatives, including:
These reactions may involve specific reagents and conditions, such as using lithium aluminum hydride for reduction or aqueous acid for hydrolysis. The reactivity of the dimethylaminomethylene group also allows for nucleophilic substitutions.
The mechanism of action for 2-Dimethylaminomethylene-3-oxo-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with biological targets, potentially including enzymes or receptors. The compound may act as an inhibitor or modulator depending on its specific interactions within biological systems.
Relevant data such as melting point, boiling point, and specific heat capacity may vary based on purity and synthesis conditions but are crucial for practical applications.
2-Dimethylaminomethylene-3-oxo-piperidine-1-carboxylic acid tert-butyl ester has potential applications in:
This compound's unique structure allows it to serve as a valuable tool in medicinal chemistry and related fields. Further research could elucidate its full potential and broaden its applications across various scientific disciplines.
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4